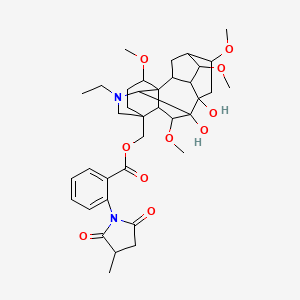

Methyllycaconitine

描述

属性

IUPAC Name |

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTANAWLDBYGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation and Discovery of Methyllycaconitine from Delphinium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA), a norditerpenoid alkaloid found in various species of the genus Delphinium (larkspurs), is a compound of significant interest to the scientific community.[1][2] This potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR) serves as a critical pharmacological tool for studying cholinergic systems and holds potential for therapeutic applications.[1][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and quantification of MLA from Delphinium species, presenting detailed experimental protocols, quantitative data, and visual workflows to aid researchers in their investigations.

Discovery and Historical Context

The initial isolation of what would later be identified as this compound occurred from Delphinium brownii, though it was not named at the time due to insufficient purity. The name "methyl-lycaconitine" was officially assigned in 1943 by John Goodson, who successfully isolated a purer form of the alkaloid from the seeds of Delphinium elatum.[1] For decades, research into its complex structure continued, with the correct and complete molecular structure, including its stereochemistry, being definitively established in the early 1980s.[1] MLA's primary role in nature is as a toxic agent in larkspurs, responsible for significant livestock poisoning in rangelands of North America.[1]

Biological Activity and Mechanism of Action

This compound is a highly potent antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels that play a crucial role in fast synaptic transmission.[5] MLA exerts its effect by competitively binding to the same site as the endogenous neurotransmitter, acetylcholine, thereby blocking the receptor's activation.[4] This selectivity for the α7 nAChR makes MLA an invaluable tool in neuroscience research to probe the function of this specific receptor subtype.[1] While highly selective for the α7 subtype, it's worth noting that at higher concentrations (> 40 nM), MLA can also interact with α4β2 and α6β2 receptors.

Signaling Pathway of MLA at the α7 Nicotinic Acetylcholine Receptor

Caption: Competitive antagonism of the α7 nAChR by this compound.

Quantitative Data

The potency and toxicity of MLA have been quantified across various experimental models. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Receptor/System | Value | Species | Reference |

| Ki | α7-containing nAChRs | 1.4 nM | - | |

| Kd | Rat Brain Membranes | 1.86 ± 0.31 nM | Rat | [2] |

| Ki | [125I]α-CTx-MII Binding | 33 nM | Rat | [6] |

| IC50 | α7 nAChRs | 2 nM | Human | [4][7] |

| Inhibition | Nicotine-stimulated [3H]dopamine release | 16% at 50 nM | Rat | [6] |

Table 2: Acute Toxicity (LD50) of this compound

| Species | Route of Administration | LD50 | Reference |

| Mouse | Parenteral | 3-5 mg/kg | [1] |

| Frog | Parenteral | 3-4 mg/kg | [1] |

| Rabbit | Parenteral | 2-3 mg/kg | [1] |

| Rat | - | ~5 mg/kg | [1] |

| Cattle | - | ~2 mg/kg | [1] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and quantification of this compound from Delphinium species.

General Workflow for MLA Isolation and Analysis

Caption: General experimental workflow for MLA isolation and analysis.

Protocol 1: Isolation of MLA from Consolida ambigua (Garden Larkspur)

This protocol is based on the modern procedure described by Pelletier and his co-workers.[1]

Materials:

-

Dried seeds of Consolida ambigua.

-

Methanol

-

Sulfuric acid (10% v/v)

-

Ammonium hydroxide

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Silica gel for vacuum liquid chromatography (VLC) and column chromatography (CC).

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients).

Procedure:

-

Extraction:

-

Grind the dried seeds of C. ambigua to a fine powder.

-

Percolate the ground material with methanol at room temperature until the extracts are nearly colorless.

-

Concentrate the combined methanolic extracts under reduced pressure to yield a crude syrup.

-

-

Acid-Base Partitioning:

-

Acidify the crude syrup with 10% sulfuric acid to a pH of approximately 1-2.

-

Extract the acidified solution with chloroform to remove neutral and acidic compounds. Discard the chloroform layer.

-

Basify the aqueous layer with ammonium hydroxide to a pH of approximately 9-10.

-

Extract the basic aqueous solution exhaustively with chloroform. The alkaloids, including MLA, will partition into the chloroform layer.

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid mixture.

-

-

Purification:

-

Subject the crude alkaloid mixture to Vacuum Liquid Chromatography (VLC) on silica gel. Elute with a suitable solvent gradient (e.g., chloroform-methanol) to achieve a preliminary separation.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Pool the fractions containing MLA and subject them to further purification by conventional column chromatography on silica gel.

-

Elute with a refined solvent system to isolate pure MLA.

-

Confirm the purity and identity of the isolated MLA using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

-

Protocol 2: Quantification of MLA in Biological Samples by LC-MS/MS

This protocol is adapted from a method developed for quantifying MLA in rat plasma and brain tissue.[8]

Materials:

-

Rat plasma or brain tissue homogenate.

-

Acetonitrile

-

Internal Standard (IS) solution.

-

Reversed-phase HPLC column.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Mobile phase: A gradient of acetonitrile and water (with formic acid).

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma or brain homogenate, add 200 µL of acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HPLC system.

-

Separate the analyte using a gradient mobile phase on a reversed-phase column.

-

Analyze the eluent by MS/MS in the Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for MLA (e.g., m/z 683 -> 216) and the internal standard.[8]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of MLA to the internal standard against the concentration of MLA standards.

-

Determine the concentration of MLA in the unknown samples by interpolating their peak area ratios from the calibration curve. The described method has a linear dynamic range of 0.5-250 ng/mL and a lower limit of quantification of 0.5 ng/mL.[8]

-

Structure-Activity Relationships and Therapeutic Potential

The complex molecular structure of MLA is crucial for its high-affinity binding to the α7 nAChR. Structure-activity relationship studies have revealed that the C-18 ester group is critical for its toxicity; hydrolysis of this group to the amino-alcohol lycoctonine results in a more than 100-fold decrease in toxicity.[1]

The potent and selective antagonistic properties of MLA have led to its exploration in several therapeutic areas. It has been investigated as a potential agent for treating spastic paralysis.[1] Furthermore, its ability to modulate the cholinergic system makes it a valuable lead compound in drug discovery programs targeting neurological and psychiatric disorders where α7 nAChRs are implicated.

Conclusion

This compound, a diterpenoid alkaloid from Delphinium species, remains a compound of high interest due to its potent and selective antagonism of α7 nAChRs. Its discovery and the subsequent elucidation of its structure and biological activity have provided the scientific community with a powerful pharmacological tool. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to isolate, quantify, and study this fascinating natural product and its role in cholinergic signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantification of this compound, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry--application to neuropharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity: A Technical Guide to the Structure Elucidation and Stereochemistry of Methyllycaconitine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA), a highly potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), is a norditerpenoid alkaloid of significant interest in neuroscience and drug discovery.[1] Isolated from various Delphinium (larkspur) species, its complex polycyclic structure and rich stereochemistry have presented a formidable challenge to chemists for decades. This technical guide provides an in-depth exploration of the pivotal experiments and analytical techniques that have been instrumental in the complete structure elucidation and stereochemical assignment of this intricate natural product.

Historical Perspective: A Case of Corrected Stereochemistry

The journey to the definitive structure of this compound is a compelling example of the evolution of analytical chemistry. An initial structure was proposed in the mid-20th century; however, advancements in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, led to a crucial revision. The stereochemistry at the C-1 position was initially assigned incorrectly and was later rectified, highlighting the power of modern analytical methods in resolving subtle but critical structural details. This historical context underscores the importance of rigorous and multi-faceted analytical approaches in natural product chemistry.

Spectroscopic and Crystallographic Analysis: The Core of Structure Elucidation

The definitive structure and stereochemistry of this compound have been established through a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Chemical Shifts for the Core of this compound Analogues

| Proton | Chemical Shift (ppm) Range | Multiplicity | Notes |

| H-1 | 3.0 - 3.5 | m | |

| H-2ax | 2.9 - 3.2 | d | |

| H-2eq | 3.1 - 3.4 | d | |

| H-4ax | 2.4 - 2.7 | m | |

| H-4eq | 3.0 - 3.3 | d | |

| H-5 | 2.4 - 2.7 | m | |

| H-6ax | 2.0 - 2.3 | m | |

| H-6eq | 2.0 - 2.3 | m | |

| H-7eq | 1.4 - 1.6 | m | |

| H-7ax | 2.7 - 2.9 | m | |

| H-8eq | 2.1 - 2.4 | m | |

| H-8ax | 2.4 - 2.7 | m | |

| NCH₂CH₃ | 1.0 - 1.2 | t | |

| NCH₂CH₃ | 2.4 - 2.7 | m | |

| OCH₃ | 3.2 - 3.5 | s | Multiple singlets for different methoxy groups |

| Aromatic Protons | 7.0 - 8.5 | m | Signals from the anthranilate moiety |

Note: This table is a compilation of representative data from various sources on MLA analogues and may not reflect the exact values for this compound itself.

Table 2: Representative ¹³C NMR Chemical Shifts for the Core of this compound Analogues

| Carbon | Chemical Shift (ppm) Range |

| C-1 | 58 - 60 |

| C-2 | 61 - 63 |

| C-4 | 59 - 61 |

| C-5 | 46 - 48 |

| C-6 | 33 - 35 |

| C-7 | 20 - 22 |

| C-8 | 36 - 38 |

| C-9 | 212 - 214 (in keto-analogues) |

| NCH₂CH₃ | 12 - 14 |

| NCH₂CH₃ | 50 - 52 |

| OCH₃ | 50 - 60 (multiple signals) |

| Ester C=O | 170 - 172 |

| Aromatic Carbons | 115 - 145 |

Note: This table is a compilation of representative data from various sources on MLA analogues and may not reflect the exact values for this compound itself.

X-ray Crystallography

Table 3: Key Crystallographic Parameters (Hypothetical for an MLA derivative)

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This is a hypothetical data table to illustrate the type of information obtained from an X-ray crystallographic study.

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures.

Isolation and Purification of this compound

A general protocol for the isolation of MLA from Delphinium seeds involves the following steps:

Spectroscopic Analysis Protocol

A standard protocol for the comprehensive NMR analysis of a purified MLA sample is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra to obtain an overview of the proton and carbon environments.

-

2D NMR - Homonuclear Correlation:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

-

2D NMR - Heteronuclear Correlation:

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

-

2D NMR - Stereochemistry Determination:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing critical information about the relative stereochemistry of the molecule.

-

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a complex natural product like this compound is a logical progression of experiments and data interpretation.

Conclusion

The structural elucidation of this compound serves as a testament to the power of modern analytical chemistry. Through the systematic application of spectroscopic and crystallographic techniques, the intricate three-dimensional architecture of this potent neuromodulator has been fully revealed. The detailed understanding of its structure and stereochemistry is paramount for the rational design of novel therapeutic agents targeting the α7 nicotinic acetylcholine receptor, opening new avenues for the treatment of various neurological disorders. This guide provides a foundational understanding of the key experimental and logical frameworks employed in this scientific endeavor, serving as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology.

References

Technical Guide: Physico-chemical Properties of Methyllycaconitine Citrate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA) is a norditerpenoid alkaloid isolated from species of Delphinium (larkspur). It is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Due to its high affinity and selectivity, MLA has become an invaluable pharmacological tool for studying the physiological and pathological roles of the α7 nAChR. The citrate salt of this compound is the most common commercially available form.[2] This document provides a comprehensive overview of the known physico-chemical properties of this compound citrate salt, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Physico-chemical Properties

The following table summarizes the available quantitative data for this compound citrate salt.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₅₀N₂O₁₀・C₆H₈O₇ | [3][4] |

| Molecular Weight | 874.92 g/mol | [3][4][5][6][7] |

| Appearance | White to yellow solid/powder | [5][8] |

| Solubility | ||

| in Water | 42 mg/mL; ≥ 10 mg/ml; Soluble to 100 mM | [4][8][9][10] |

| in DMSO | Soluble to 100 mM | [4][11] |

| Melting Point | Data not available for the citrate salt. The free base (amorphous) melts at 128 °C; the hydriodide salt at 201 °C; and the perchlorate salt at 195 °C. | [2] |

| pKa | A pKa for this compound has not been officially recorded. The free base is considered a weak base. | [2] |

| Purity | ≥95% (HPLC); >98% | [3][4][7][12] |

| Storage and Stability | Store at -20°C under desiccating conditions. Stock solutions are stable for up to 3 months at -20°C and for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. | [3][5][8][12][13] |

Experimental Protocols

Detailed methodologies for determining key physico-chemical properties are outlined below. These are generalized standard protocols that can be applied to this compound citrate salt.

Determination of Aqueous Solubility (Flask Method - OECD Guideline 105)

This protocol is adapted from the OECD Guideline 105 for the testing of chemicals and is suitable for substances with solubility above 10⁻² g/L.[2][3][11][13]

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker (25 °C ± 0.5 °C)

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

Filtration device (e.g., syringe filter with a non-adsorbing membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound citrate salt to a glass flask. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of deionized water to the flask.

-

Stopper the flask and place it in a constant temperature shaker bath set to 25 °C.

-

Agitate the flask for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration in solution does not change significantly over two consecutive time points.

-

After equilibration, allow the solution to stand at 25 °C to let the undissolved solid settle.

-

Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure that the separation method does not alter the temperature of the solution.

-

Analyze the concentration of this compound citrate in the clear aqueous phase using a validated HPLC method.

-

The experiment should be performed in triplicate.

Workflow for Solubility Determination:

Determination of Melting Point (Capillary Method)

This is a standard method for determining the melting point of a crystalline solid.[7][10][14][15][16]

Principle: A small amount of the powdered substance in a capillary tube is heated, and the temperature range over which the substance melts is observed. A pure crystalline substance has a sharp and characteristic melting point.

Apparatus:

-

Melting point apparatus with a heating block and a thermometer or a digital temperature sensor

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound citrate salt sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal melts (T2).

-

The melting point is reported as the range T1-T2.

-

Perform the determination in triplicate.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable substances.[9][17][18][19]

Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added, and the pKa is calculated from the resulting titration curve.

Apparatus:

-

pH meter with a glass electrode, calibrated with standard buffers

-

Automatic titrator or a burette

-

Stirring plate and stir bar

-

Titration vessel

-

Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

Procedure:

-

Accurately weigh a sample of this compound citrate salt and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).

-

Place the solution in the titration vessel and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Since this compound is a weak base, titrate the solution with a standardized solution of 0.1 M HCl.

-

Add the titrant in small increments, allowing the pH to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH changes become minimal after passing the equivalence point.

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

The experiment should be performed in triplicate.

Signaling Pathway

This compound citrate acts as a competitive antagonist at the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺).[20][21] Activation of this receptor by an agonist like acetylcholine leads to an influx of Ca²⁺, which in turn triggers various downstream signaling cascades, including the PI3K/Akt and JAK2/STAT3 pathways, promoting cell survival and modulating inflammation.[6][8][12][22] By competitively binding to the receptor, this compound prevents the binding of agonists and thereby inhibits the opening of the ion channel and the subsequent intracellular signaling.[1]

Inhibitory Action of this compound on α7 nAChR Signaling:

References

- 1. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acri.gov.tw [acri.gov.tw]

- 3. Water Solubility | Scymaris [scymaris.com]

- 4. researchgate.net [researchgate.net]

- 5. filab.fr [filab.fr]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. davjalandhar.com [davjalandhar.com]

- 16. mt.com [mt.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 22. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of norditerpenoid alkaloids: A technical guide for researchers

An in-depth exploration of the enzymatic cascade responsible for the synthesis of pharmacologically significant norditerpenoid alkaloids, primarily found in plant genera such as Aconitum and Delphinium. This guide details the key enzymes, intermediates, and proposed mechanisms, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Norditerpenoid alkaloids (NDAs) are a class of complex specialized metabolites renowned for their diverse and potent pharmacological activities, ranging from cardiotoxicity to analgesic and anti-inflammatory effects. Predominantly isolated from species within the Ranunculaceae family, these alkaloids are characterized by their intricate C18, C19, or C20 diterpenoid skeletons. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide delineates the current knowledge of the NDA biosynthetic pathway, from the initial cyclization of the diterpene precursor to the late-stage oxidative modifications that generate the vast structural diversity of these compounds.

The Core Biosynthetic Pathway: From Geranylgeranyl Diphosphate to Diterpene Scaffolds

The biosynthesis of norditerpenoid alkaloids commences with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. The initial and crucial steps involve a series of cyclizations catalyzed by diterpene synthases (diTPSs) to form the foundational carbocyclic skeletons.

Recent studies, particularly on Aconitum and Delphinium species, have elucidated the entry points into the diterpenoid alkaloid pathway. A key intermediate, the diterpenoid alkaloid atisinium, is synthesized through the action of six enzymes: a pair of terpene synthases, three cytochromes P450, and a reductase[1]. The initial cyclization is a two-step process involving Class II and Class I diTPSs.

Key Enzymes in the Early Pathway:

-

ent-copalyl diphosphate synthase (CPS): A Class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate (ent-CPP)[2][3].

-

ent-kaurene synthase (KS): A Class I diTPS that utilizes ent-CPP as a substrate to produce the tetracyclic diterpene, ent-kaurene. This reaction proceeds through the ionization of the diphosphate group followed by further cyclization and rearrangement[2][3]. Some studies have also identified the formation of ent-atiserene from ent-CPP by specific KS-like enzymes (KSLs)[2][3].

The formation of the atisine skeleton is a critical branching point, and recent research has identified a pair of terpene synthases and three cytochrome P450s that contribute to the formation of atisinium[1]. A novel reductase, with little homology to previously characterized enzymes, is also involved in this initial pathway[1]. Isotopic labeling studies have revealed a preference for ethanolamine as the nitrogen source for the majority of detected diterpenoid alkaloids[1].

Late-Stage Modifications: The Role of Cytochrome P450s and Other Enzymes

The immense structural diversity of norditerpenoid alkaloids arises from a series of late-stage modifications of the initial diterpene scaffolds. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups, epoxides, and other functionalities, leading to complex rearrangements and the formation of the characteristic C18, C19, and C20 skeletons[4][5].

Quantitative Data on Norditerpenoid Alkaloid Biosynthesis

Quantitative analysis of gene expression and metabolite accumulation provides crucial insights into the regulation and flux of the biosynthetic pathway. The following tables summarize available quantitative data from studies on Aconitum and Delphinium species.

Table 1: Relative Gene Expression Levels of Key Biosynthetic Enzymes in Aconitum carmichaelii

| Gene/Enzyme | Flower (FPKM) | Bud (FPKM) | Leaf (FPKM) | Root (FPKM) | Putative Function | Reference |

| GGPPS | 10.5 | 15.2 | 8.9 | 25.8 | Geranylgeranyl diphosphate synthase | [2] |

| ent-CPS | 2.1 | 3.5 | 1.8 | 12.4 | ent-copalyl diphosphate synthase | [2] |

| ent-KS | 1.5 | 2.8 | 1.2 | 9.7 | ent-kaurene synthase | [2] |

| CYP71 clan | 5.8 | 8.1 | 4.2 | 18.9 | Cytochrome P450 (putative) | [2] |

| CYP86 clan | 3.2 | 4.9 | 2.5 | 11.3 | Cytochrome P450 (putative) | [2] |

FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are indicative of relative gene expression levels.

Table 2: Concentration of Major Norditerpenoid Alkaloids in Different Tissues of Aconitum Species

| Alkaloid | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| Aconitine | Aconitum carmichaelii | Lateral Root | 0.01 ± 0.001 | [9] |

| Mesaconitine | Aconitum carmichaelii | Lateral Root | 0.13 ± 0.001 | [9] |

| Hypaconitine | Aconitum carmichaelii | Lateral Root | 1.40 ± 0.013 | [9] |

| Total Toxic Alkaloids | Delphinium nuttallianum | Whole Plant | 0.72 - 7.02 | [10] |

| Methyllycaconitine | Delphinium spp. | Whole Plant | Varies | [10] |

| Nudicauline | Delphinium spp. | Whole Plant | Varies | [10] |

| 14-deacetylnudicauline | Delphinium spp. | Whole Plant | Varies | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the functional characterization of biosynthetic enzymes and the analysis of pathway intermediates and products.

Protocol 1: In Vitro Terpene Synthase Assay

This protocol is adapted from methods used for the functional characterization of diterpene synthases from Aconitum species[2][3].

-

Enzyme Expression and Purification:

-

Clone the full-length cDNA of the candidate terpene synthase into an appropriate expression vector (e.g., pET28a or pGEX).

-

Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16 °C) overnight.

-

Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA or GST-affinity).

-

-

Enzyme Assay:

-

Prepare the assay buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.

-

In a glass vial, combine 50 µL of assay buffer, 10 µM of the substrate (GGPP or ent-CPP), and 1-5 µg of the purified enzyme.

-

Overlay the reaction mixture with 500 µL of hexane to trap volatile products.

-

Incubate the reaction at 30 °C for 1-2 hours.

-

Stop the reaction by vortexing vigorously.

-

-

Product Analysis:

-

Analyze the hexane layer by gas chromatography-mass spectrometry (GC-MS).

-

For non-volatile products, dephosphorylate the products by adding alkaline phosphatase to the aqueous phase and incubate for another hour. Then extract with hexane and analyze by GC-MS.

-

Compare the mass spectra and retention times of the enzymatic products with authentic standards.

-

Protocol 2: LC-MS/MS Quantification of Norditerpenoid Alkaloids

-

Sample Preparation:

-

Grind the dried plant material to a fine powder.

-

Extract a known weight of the powder (e.g., 0.1 g) with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or soxhlet extraction.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

-

-

LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each target alkaloid.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of the target alkaloids.

-

Calculate the concentration of each alkaloid in the sample based on the calibration curve.

-

Visualizing the Pathway and Workflows

Diagrams are essential for visualizing the complex relationships within the biosynthetic pathway and the experimental procedures used to study it.

Caption: Proposed biosynthetic pathway of norditerpenoid alkaloids.

Caption: Experimental workflow for identifying and characterizing biosynthetic enzymes.

Caption: Logical relationships in norditerpenoid alkaloid research.

References

- 1. researchgate.net [researchgate.net]

- 2. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids | Semantic Scholar [semanticscholar.org]

- 8. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Diterpenoid alkaloids from the whole herb of Delphinium grandiflorum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyllycaconitine (MLA) as a Nicotinic Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of methyllycaconitine (MLA), a norditerpenoid alkaloid, as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs). It delves into its receptor subtype selectivity, binding characteristics, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: Predominantly a Competitive Antagonist at α7 nAChRs

This compound (MLA) is a naturally occurring norditerpenoid alkaloid that functions as a potent and selective antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission in response to the neurotransmitter acetylcholine (ACh).[2] Antagonists like MLA block this signaling by binding to the receptor.[2]

The primary mechanism of action for MLA at α7 nAChRs is competitive antagonism.[2] This means that MLA binds to the same site as the endogenous agonist, acetylcholine (the orthosteric site), thereby preventing ACh from binding and activating the receptor.[2] This inhibition is surmountable, meaning that increasing the concentration of the agonist can overcome the blocking effect of MLA.[3] The anthranilate ester side-chain of MLA is a crucial structural determinant for its competitive binding to the α7 nAChR.[4][5]

While highly selective for the α7 subtype, MLA also exhibits antagonist activity at other nAChR subtypes, although often with lower potency and through different mechanisms.[2][4] For instance, at α4β2 and α3β4 nAChRs, MLA and its analogues tend to display noncompetitive or mixed antagonism.[4][6] This suggests that MLA can also bind to allosteric sites distinct from the agonist binding site on these receptor subtypes, or act as a channel blocker.[4][5] Some studies indicate that at α4β2 nAChRs, the antagonism is voltage-dependent, which is characteristic of open channel blockade.[5]

Quantitative Pharmacological Data

The potency and selectivity of MLA have been quantified across various nAChR subtypes using different experimental assays. The following tables summarize key quantitative data, including inhibitory concentration (IC50) and binding affinity (Ki) values.

| Receptor Subtype | Ligand/Agonist | Assay Type | Preparation | IC50 | Reference |

| Human α7 nAChR | Acetylcholine (100 µM) | Electrophysiology | Xenopus oocytes | 2 nM | [1][2] |

| Rat α7 nAChR | Acetylcholine | Electrophysiology | Xenopus oocytes | - | [4] |

| Rat α4β2 nAChR | Acetylcholine | Electrophysiology | Xenopus oocytes | 2.3 - 26.6 µM (for analogues) | [4] |

| Rat α3β4 nAChR | Acetylcholine | Electrophysiology | Xenopus oocytes | - | [4] |

| Bovine Adrenal α3β4* nAChR | Nicotine | Catecholamine Release | Adrenal Medulla | 11 µM (for N-phenpropyl analogue) | [7] |

| Chick α3nα1 nAChR | - | Electrophysiology | Xenopus oocytes | 0.08 µM | [8] |

| Chick α4nα1 nAChR | - | Electrophysiology | Xenopus oocytes | 0.65 µM | [8] |

| Receptor Subtype | Radioligand | Preparation | Ki | Reference |

| Rat Brain α7-type nAChR | [3H]MLA | Rat brain membranes | 1.86 ± 0.31 nM (Kd) | [9] |

| Rat Brain α7-type nAChR | [125I]α-bungarotoxin | Rat brain membranes | 1.8 ± 0.5 nM (vs [3H]MLA) | [9] |

| Rat Striatum nAChR | [125I]α-CTx-MII | Rat striatum and nucleus accumbens | 33 nM | [3] |

| Rat Striatum nAChR | [3H]nicotine | Rat striatal membranes | 4 µM | [8] |

| Human Muscle nAChR | [125I]α-bungarotoxin | Human muscle extracts | ~8 µM | [10] |

| Torpedo nAChR | [125I]α-bungarotoxin | Purified Torpedo receptors | ~1 µM | [10] |

Experimental Protocols

The characterization of MLA's antagonist properties relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used to study the functional effects of ligands on ion channels expressed in a heterologous system.

-

Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated by enzymatic treatment.[1]

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α7, rat α4β2, rat α3β4).[1][4]

-

Expression: Injected oocytes are incubated for several days to allow for the expression of functional receptors on the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (typically -60 to -80 mV).

-

-

Drug Application:

-

The agonist (e.g., acetylcholine) is applied to elicit an inward current, which is a measure of receptor activation.

-

To test for antagonism, MLA is pre-applied for a set duration (e.g., 2 minutes) before being co-applied with the agonist.[2]

-

The reduction in the agonist-induced current in the presence of MLA is used to quantify its inhibitory effect and determine the IC50 value.[1]

-

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand to its receptor.

-

Membrane Preparation: Brain tissue (e.g., rat striatum, hippocampus) or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the nAChRs.[8][9]

-

Binding Reaction:

-

A known concentration of a radiolabeled ligand (e.g., [3H]MLA, [125I]α-bungarotoxin, or [125I]α-conotoxin-MII) is incubated with the membrane preparation.[3][9]

-

To determine the affinity of MLA, competition binding experiments are performed where increasing concentrations of unlabeled MLA are added to the reaction mixture to displace the radioligand.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity on the filters is quantified using a scintillation counter or gamma counter.

-

-

Data Analysis: The data are analyzed to calculate the dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for the competing ligand (MLA).[3][9]

Neurotransmitter Release Assays

These functional assays measure the effect of MLA on neurotransmitter release from synaptosomes, which are isolated nerve terminals.

-

Synaptosome Preparation: A specific brain region (e.g., rat striatum) is dissected and homogenized. Synaptosomes are then isolated by differential and density gradient centrifugation.

-

Loading with Radiolabeled Neurotransmitter: Synaptosomes are incubated with a radiolabeled neurotransmitter, such as [3H]dopamine, which is taken up and stored in synaptic vesicles.[3]

-

Stimulation of Release: The loaded synaptosomes are stimulated with a nicotinic agonist (e.g., nicotine) to induce the release of the radiolabeled neurotransmitter.[3]

-

Antagonist Treatment: To test the effect of MLA, it is added to the synaptosome suspension before the addition of the stimulating agonist.[3]

-

Quantification of Release: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting. The inhibitory effect of MLA on agonist-induced neurotransmitter release is then quantified.[3]

Signaling Pathways and Logical Relationships

The antagonistic action of MLA at nAChRs has significant implications for downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Competitive Antagonism at the α7 Nicotinic Acetylcholine Receptor

Caption: Competitive antagonism of MLA at the α7 nAChR orthosteric site.

Experimental Workflow for Assessing MLA's Antagonist Activity

Caption: A generalized workflow for characterizing MLA's antagonist properties.

Downstream Effects of α7 nAChR Blockade by MLA

Caption: Inhibition of α7 nAChR by MLA disrupts downstream signaling events.

Conclusion

This compound is a powerful pharmacological tool for studying the role of nicotinic acetylcholine receptors, particularly the α7 subtype. Its high potency and selectivity make it an invaluable probe in neuroscience research.[2][10] However, its activity at other nAChR subtypes, albeit at higher concentrations, necessitates careful interpretation of experimental results, especially in tissues with a diverse nAChR population.[3] The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for its effective use in elucidating the complex roles of nicotinic signaling in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying the binding site of novel this compound (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity studies with ring E analogues of this compound on bovine adrenal alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

Toxicological Profile and Lethal Dose 50 of Methyllycaconitine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (MLA) is a potent norditerpenoid alkaloid found in Delphinium (larkspur) species, known for its significant toxicity in animals.[1] This technical guide provides a comprehensive overview of the toxicological studies of MLA, with a primary focus on its median lethal dose (LD50) in various animal models. The document details the underlying mechanism of toxicity, experimental protocols for acute toxicity assessment, and summarizes key quantitative data. Visual diagrams are provided to illustrate the signaling pathway of MLA's action and a typical experimental workflow for LD50 determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

This compound, a major toxic component of larkspur, is a significant concern for livestock, particularly in regions where these plants are prevalent.[1] Beyond its role in toxicology, MLA has been utilized as a valuable pharmacological tool to investigate the function of nicotinic acetylcholine receptors (nAChRs), specifically as a potent and selective antagonist of the α7 subtype.[2][3] Understanding the toxicological profile and lethal doses of MLA across different species is crucial for risk assessment, the development of potential antidotes, and for its safe application in neuroscience research.

Mechanism of Toxicity

The primary mechanism underlying the toxicity of this compound is its action as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[2] Acetylcholine is a critical neurotransmitter that binds to nAChRs to mediate a wide range of physiological functions, including muscle contraction and neuronal signaling.

MLA's high affinity for the α7 subtype of nAChRs is a key aspect of its pharmacological and toxicological profile.[2] However, its toxic effects are likely mediated through its interaction with multiple nAChR subunits, particularly those at the neuromuscular junction.[2] By blocking these receptors, MLA inhibits the action of acetylcholine, leading to a range of neuromuscular effects.

At lower doses, this antagonism results in muscle weakness, respiratory difficulty, and loss of motor control.[1] At higher, lethal doses, the blockade of nAChRs leads to complete motor paralysis and ultimately, death from respiratory arrest.[1]

Quantitative Toxicological Data: LD50 Values

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance and represents the dose required to kill 50% of a tested population. The LD50 of this compound has been determined in a variety of animal models, demonstrating species-specific differences in susceptibility. The route of administration also significantly influences the observed toxicity.

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Parenteral | 3 - 5 | [1] |

| Intravenous | 4.2 ± 0.9 (wild-type) | [2] | |

| Intravenous | 3.7 ± 1.1 (heterozygous α7 knockout) | [2] | |

| Intravenous | 3.3 ± 0.9 (homozygous α7 knockout) | [2] | |

| Rat | Parenteral | ~5 | [1] |

| Rabbit | Parenteral | 2 - 3 | [1] |

| Frog | Parenteral | 3 - 4 | [1] |

| Cat | Parenteral | Comparable to rabbits (2 - 3) | [1] |

| Dog | Parenteral | ~1.5 times more sensitive than rabbits | [1] |

| Sheep | Parenteral | ~10 | [1] |

| Cattle | Parenteral | ~2 | [1] |

Experimental Protocols for Acute Toxicity Studies

The determination of LD50 and the assessment of acute toxicity of this compound are typically conducted following established guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The following protocol is a synthesized representation based on these guidelines and specific details from available literature on MLA.

Animal Models and Housing

-

Species and Strain: Commonly used rodent models include mice (e.g., NIH Swiss, C57BL/6J) and rats (e.g., Sprague-Dawley, Wistar).[4][5] The choice of strain can be critical, as susceptibility to MLA toxicity may vary.[2]

-

Health Status: Animals should be healthy, young adults, and acclimatized to the laboratory conditions for at least one week prior to the study.

-

Housing: Animals should be housed in appropriate cages with controlled environmental conditions (temperature, humidity, and light-dark cycle).[6] Food and water are typically provided ad libitum, except for a brief fasting period before oral administration.[6][7]

Test Substance Preparation and Administration

-

Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of MLA. For parenteral administration (intravenous or intraperitoneal), sterile isotonic saline is a common vehicle.[4] For compounds with poor water solubility, other vehicles such as dimethyl sulfoxide (DMSO) or a mixture of solvents may be necessary, though their own potential toxicity must be considered.[8]

-

Dose Formulation: MLA is dissolved in the chosen vehicle to achieve the desired concentrations for the different dose groups.

-

Route of Administration: The most common routes for acute toxicity testing of MLA are parenteral, including intravenous (IV) and intraperitoneal (IP) injections.[1] Oral administration is also a relevant route, especially for assessing risks associated with livestock poisoning.[1]

Dose Selection and Study Design

-

Dose-Ranging Study: A preliminary dose-ranging study is often conducted with a small number of animals to determine the approximate range of lethal doses.

-

Main Study: Based on the results of the dose-ranging study, a series of graded doses are selected. These doses should be spaced to produce a range of toxic effects and mortality rates, ideally bracketing the expected LD50.

-

Group Size: Typically, groups of 5-10 animals per sex are used for each dose level.[5][6] A control group receiving only the vehicle is also included.

Observation and Data Collection

-

Clinical Signs: Following administration of MLA, animals are observed for clinical signs of toxicity. Observations should be made frequently on the first day (e.g., at 30 minutes, 1, 2, 4, and 6 hours) and then daily for a period of 14 days.[6]

-

Functional Observational Battery (FOB): For neurotoxic compounds like MLA, a more detailed assessment using a Functional Observational Battery is recommended. This includes systematic observation of:

-

Mortality: The number of deaths in each dose group is recorded daily.

-

Body Weight: Animals are weighed before the start of the study and at regular intervals throughout the observation period (e.g., weekly).[6]

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related macroscopic changes in organs and tissues.

Data Analysis

The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.

Conclusion

This compound exhibits significant acute toxicity across a range of animal species, primarily through its antagonistic action on nicotinic acetylcholine receptors. The LD50 values vary depending on the animal model and the route of administration, highlighting the importance of species-specific toxicological assessments. The experimental protocols outlined in this guide, based on established methodologies, provide a framework for conducting robust acute toxicity studies of MLA and other neurotoxic alkaloids. A thorough understanding of the toxicological properties of MLA is essential for mitigating risks to livestock and for its continued use as a valuable tool in pharmacological research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 4. Behavioral consequences of this compound in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nationalacademies.org [nationalacademies.org]

- 6. Acute toxicity study in rodents | Bienta [bienta.net]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. mds-usa.com [mds-usa.com]

- 10. eCFR :: 40 CFR 798.6050 -- Functional observational battery. [ecfr.gov]

Structure-Activity Relationships of Methyllycaconitine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species, is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] The α7 nAChR, a ligand-gated ion channel, is implicated in a variety of neurological processes and represents a significant therapeutic target for conditions such as Alzheimer's disease, schizophrenia, and certain types of cancer. The complex structure of MLA, however, presents challenges for its development as a therapeutic agent. This has spurred considerable research into the synthesis and evaluation of simplified analogs to elucidate the key structural features required for potent and selective antagonism of nAChRs. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of MLA analogs, with a focus on modifications to the core scaffold and side chains. It includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to aid researchers in the design and development of novel nAChR modulators.

Structure-Activity Relationships of this compound Analogs

The SAR of MLA analogs has been primarily explored through systematic modifications of three key structural regions: the AE-bicyclic core, the N-side-chain of the piperidine E-ring, and the ester side-chain. These studies have provided valuable insights into the molecular determinants of affinity and selectivity for different nAChR subtypes, particularly α7, α4β2, and α3β4.[2][3][4]

AE-Bicyclic Core Analogs

Simplification of the complex hexacyclic structure of MLA to a more synthetically accessible AE-bicyclic core has been a major focus of analog design. These simplified analogs retain the crucial piperidine E-ring and a functionalized A-ring equivalent.

N-Side-Chain Modifications

The substituent on the nitrogen of the piperidine E-ring plays a critical role in modulating antagonist activity. Studies on AE-bicyclic analogs have shown that the nature of this side-chain significantly influences potency at the α7 nAChR.[3]

-

Aromatic vs. Aliphatic Chains: Aromatic side-chains, such as benzyl and phenylethyl, generally confer greater potency than simple alkyl chains like methyl or ethyl.[5] This suggests that hydrophobic and/or aromatic interactions are important for binding to the receptor.

-

Chain Length: Among phenylalkyl substituents, the optimal chain length appears to be specific, with benzyl and 4-phenylbutyl groups showing enhanced activity compared to 2-phenylethyl and 3-phenylpropyl groups at the human α7 nAChR.[6]

Ester Side-Chain Modifications

The anthranilate ester side-chain of MLA is a key contributor to its high affinity for the α7 nAChR.[2][4]

-

Importance of the Ester Moiety: Removal or significant alteration of the ester side-chain dramatically reduces antagonist activity, highlighting its critical role in receptor binding.[5]

-

Competitive vs. Non-competitive Antagonism: The presence of the anthranilate ester moiety appears to be a determinant of competitive antagonism at the α7 nAChR. In contrast, analogs lacking this feature often exhibit non-competitive antagonism at heteromeric nAChRs like α4β2 and α3β4.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data for various MLA analogs, providing a comparative view of their potency and selectivity at different nAChR subtypes.

Table 1: Antagonist Activity of AE-Bicyclic Analogs at Human α7 nAChR. [3][5]

| Compound | N-Side-Chain | % Inhibition of ACh Response (1 nM) |

| MLA | - | 96.6 ± 0.2 |

| 14 | Methyl | 35.0 ± 3.5 |

| 15 | Ethyl | 28.9 ± 2.9 |

| 16 | Benzyl | 53.2 ± 1.9 |

| 17 | 2-Phenylethyl | 42.1 ± 2.1 |

| 18 | 3-Phenylpropyl | 39.5 ± 2.0 |

| 19 | 4-Phenylbutyl | 45.6 ± 2.3 |

Table 2: IC50 Values of MLA Analogs at Rat α7, α4β2, and α3β4 nAChRs. [2][4]

| Compound | Core Structure | Side-Chain | α7 IC50 (μM) | α4β2 IC50 (μM) | α3β4 IC50 (μM) |

| 2 | Azatricyclic | Anthranilate Ester | >30 (competitive) | 11.2 | 26.6 |

| 3 | Azatricyclic | Alcohol | 13.3 | 2.3 | 4.8 |

| 4 | Azabicyclic | Anthranilate Ester | >30 (competitive) | 10.7 | 13.9 |

| 5 | Azabicyclic | Alcohol | 17.5 | 11.6 | 12.1 |

Experimental Protocols

Synthesis of AE-Bicyclic Core Analogs

A general three-step synthesis for AE-bicyclic analogs of MLA has been established.[3]

Step 1: Synthesis of the AE-Bicyclic Core via Double Mannich Reaction [3][7]

-

To a solution of ethyl cyclohexanone-2-carboxylate in ethanol, add the desired primary amine (e.g., methylamine, benzylamine) and aqueous formaldehyde.

-

Heat the reaction mixture at reflux for 4 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting bicyclic amine by column chromatography.

Step 2: Reduction of the Ketone [3]

-

Suspend the bicyclic ketone in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add lithium aluminum hydride (LAH) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 7 hours.

-

Quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the mixture through Celite and concentrate the filtrate to yield the corresponding alcohol.

Step 3: Esterification [3]

-

Dissolve the bicyclic alcohol, the desired carboxylic acid side-chain (e.g., 2-acetamidobenzoic acid), and 4-dimethylaminopyridine (DMAP) in anhydrous acetonitrile under a nitrogen atmosphere.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) and heat the reaction at 40 °C for 24 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the final ester analog.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of MLA analogs for nAChRs using [³H]-epibatidine.

-

Membrane Preparation:

-

Homogenize rat brain tissue or cells expressing the nAChR subtype of interest in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4 °C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound (MLA analog) at various concentrations, and 50 µL of [³H]-epibatidine (final concentration ~0.2-0.5 nM).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation.

-

For total binding, add binding buffer instead of the test compound.

-

For non-specific binding, add a saturating concentration of a known nAChR ligand (e.g., 100 µM nicotine).

-

Incubate the plate at room temperature for 2-3 hours.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value from the competition curve using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional effects of MLA analogs on nAChR ion channel activity.

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject oocytes with cRNA encoding the desired nAChR subunits.

-

Incubate the injected oocytes for 2-5 days at 18 °C.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution (ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply acetylcholine (ACh) at its EC50 concentration to elicit a control current response.

-

Pre-apply the MLA analog for a defined period (e.g., 2-5 minutes) before co-application with ACh to determine its inhibitory effect.

-

Record the peak current amplitude in the presence and absence of the analog.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the ACh-evoked current by the MLA analog.

-

For concentration-response curves, apply a range of analog concentrations and fit the data to a sigmoidal dose-response equation to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

Activation of nAChRs, particularly the α7 subtype, can trigger downstream signaling cascades that are crucial for neuronal function and survival. MLA and its analogs, by antagonizing these receptors, can modulate these pathways.

Caption: Downstream signaling pathways modulated by nAChR activation and antagonism.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel MLA analogs as nAChR antagonists.

Caption: High-throughput screening workflow for MLA analog development.

Logical Relationships in SAR

This diagram depicts the logical flow of how structural modifications to MLA analogs influence their activity at nAChRs.

Caption: Logical relationships in the SAR of this compound analogs.

References

- 1. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identifying the binding site of novel this compound (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Perspectives on the α5 nicotinic acetylcholine receptor in lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

Methyllycaconitine in Neuroscience Research: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species (larkspurs), has emerged as a pivotal pharmacological tool in neuroscience research.[1] Its high affinity and selectivity for the α7 nicotinic acetylcholine receptor (nAChR) have made it an invaluable probe for elucidating the physiological and pathological roles of this receptor subtype. This technical guide provides a comprehensive overview of MLA's mechanism of action, its application in key experimental paradigms, and its role in understanding neurological disorders.

Mechanism of Action: A Potent α7 nAChR Antagonist

MLA is a competitive antagonist of the α7 nAChR, binding to the same site as the endogenous neurotransmitter acetylcholine (ACh).[2] This interaction blocks the conformational change required for ion channel opening, thereby inhibiting the influx of cations, primarily Ca2+, into the neuron. While highly selective for the α7 subtype, MLA can also interact with other nAChR subtypes at higher concentrations.[3][4]

The anthranilate ester side-chain of MLA is a crucial structural determinant for its competitive binding at the α7 nAChR.[5] In contrast, at other nAChR subtypes, such as the α4β2 receptor, MLA and its analogs often exhibit non-competitive antagonism, suggesting a different binding site, potentially within the ion channel pore.[5]

Quantitative Data: Receptor Binding Affinities and Inhibitory Concentrations

The following tables summarize the quantitative data for MLA and its analogs across various nAChR subtypes, providing a comparative view of its potency and selectivity.

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of this compound (MLA) for various nAChR Subtypes

| Receptor Subtype | Preparation | Radioligand | Parameter | Value | Reference |

| α7 | Rat brain membranes | [3H]MLA | Kd | 1.86 ± 0.31 nM | [1] |

| α7 | Rat brain membranes | [125I]α-bungarotoxin | Ki | 1.4 nM | [4][6] |

| α7 | Human K28 cell line | [125I]α-bungarotoxin | Ki | ~ 1 x 10⁻⁸ M | [7] |

| α7 | Human | - | IC50 | 2 nM | [2][8] |

| α4β2 | Avian DNA in Xenopus oocytes | - | IC50 | ~7 x 10⁻⁷ M | [7] |

| α3β2 | Avian DNA in Xenopus oocytes | - | IC50 | ~8 x 10⁻⁸ M | [7] |

| α3/α6β2β3* | Rat striatum and nucleus accumbens | [125I]α-CTx-MII | Ki | 33 nM | [9][10] |

| Muscle nAChR | Human muscle extracts | [125I]α-bungarotoxin | Ki | ~8 x 10⁻⁶ M | [7] |

| Muscle nAChR | Frog muscle extracts | [125I]α-bungarotoxin | Ki | 10⁻⁵ - 10⁻⁶ M | [6] |

| Torpedo nAChR | Purified from electric ray | [125I]α-bungarotoxin | Ki | ~1 x 10⁻⁶ M | [7] |

Table 2: Inhibitory Concentrations (IC50) of MLA Analogs

| Compound | Receptor Subtype | Preparation | IC50 | Reference |

| Azatricyclic anthranilate ester 2 | α7 | Rat nAChRs in Xenopus oocytes | Competitive Antagonist | [5] |

| Azatricyclic anthranilate ester 2 | α4β2 | Rat nAChRs in Xenopus oocytes | Non-competitive Inhibition | [5] |

| Azatricyclic anthranilate ester 2 | α3β4 | Rat nAChRs in Xenopus oocytes | Mixed Effects | [5] |

| MLA Analogs (general) | α7, α4β2, α3β4 | Rat nAChRs in Xenopus oocytes | 2.3 - 26.6 µM | [5] |

| Bicyclic mustard 6 | α4β2 | Rat nAChRs in Xenopus oocytes | 10.9 µM | [5] |

| Bicyclic alcohol 5 | α4β2 | Rat nAChRs in Xenopus oocytes | 11.6 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols utilizing MLA.

Radioligand Binding Assays

These assays are used to determine the binding affinity of MLA for nAChRs.

Objective: To measure the dissociation constant (Kd) or inhibition constant (Ki) of MLA.

Materials:

-

Rat brain membranes (or other tissue/cell preparations expressing nAChRs)

-

Radioligand (e.g., [3H]MLA or [125I]α-bungarotoxin)

-

This compound (MLA)

-

Incubation buffer (e.g., phosphate-buffered saline)

-

Glass fiber filters

-

Scintillation counter or gamma counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled MLA.

-

Allow the binding to reach equilibrium (e.g., 2-3 hours at room temperature).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of MLA's effect on nAChR ion channel activity.

Objective: To determine the IC50 of MLA for inhibiting ACh-induced currents and to characterize the mode of antagonism (competitive vs. non-competitive).

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding nAChR subunits (e.g., rat α7, α4β2)

-

Acetylcholine (ACh)

-

This compound (MLA)

-

Two-electrode voltage clamp setup

-

Recording solution (e.g., Ringer's solution)

Procedure:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply ACh to the oocyte to elicit an inward current mediated by the expressed nAChRs.

-

To determine the IC50, co-apply varying concentrations of MLA with a fixed concentration of ACh (typically the EC50 concentration).

-

To determine the mode of antagonism, generate ACh concentration-response curves in the absence and presence of a fixed concentration of MLA. A rightward shift in the EC50 with no change in the maximal response indicates competitive antagonism, while a reduction in the maximal response suggests non-competitive antagonism.[5]

In Vivo Behavioral Studies

Behavioral paradigms in animal models are used to investigate the role of α7 nAChRs in complex brain functions and the effects of MLA on these processes.

Objective: To assess the behavioral consequences of α7 nAChR blockade by MLA.

Animal Model: Male NIH Swiss mice or Wistar rats.[11][12]

Drug Administration: MLA is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. Dosages can range from 1.0 to 10.0 mg/kg for general behavioral screening and 3.9 to 7.8 mg/kg for nicotine self-administration studies.[12]

Example Protocol: T-Maze Spontaneous Alternation Task This task assesses spatial working memory, which is dependent on hippocampal function.[13]

-

Habituate the mice to the T-maze apparatus.

-

Administer MLA or vehicle (saline) i.p.

-

After a set pre-treatment time, place the mouse at the start of the T-maze and allow it to freely explore the arms.

-

Record the sequence of arm entries over a specified period (e.g., 8 minutes).

-

A spontaneous alternation is defined as entering a different arm on consecutive choices.

-

Calculate the percentage of spontaneous alternation. A reduction in this percentage by MLA indicates a cognitive deficit.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MLA and typical experimental workflows.

Caption: MLA competitively antagonizes ACh at the α7 nAChR, blocking Ca²⁺ influx.

Caption: Workflow for characterizing MLA's effects using electrophysiology.

Caption: General workflow for in vivo behavioral studies using MLA.

Applications in Neuroscience Research

MLA's selectivity has made it instrumental in defining the role of α7 nAChRs in various physiological and pathological processes.

-

Cognition and Memory: Studies using MLA have demonstrated the importance of α7 nAChRs in cognitive functions. Administration of MLA can induce cognitive deficits in mice, providing a model to screen for potential cognitive-enhancing drugs.[11][13] Interestingly, low, picomolar concentrations of MLA have been shown to potentiate α7 nAChR responses and improve memory acquisition in rats, suggesting a complex dose-dependent effect.[14]

-

Neurological and Psychiatric Disorders:

-

Schizophrenia: Diminished expression of α7 nAChRs has been observed in the brains of schizophrenia patients. MLA has been used to create animal models that mimic certain behavioral aspects of the disorder, aiding in the development of novel therapeutics targeting the α7 nAChR.

-